1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one
Description
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a pyrazole ring attached to the phenyl group at the meta position. Its structure combines aromatic and heterocyclic components, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's ketone group and pyrazole moiety enable diverse reactivity, including alkylation, cyclization, and coordination with metal catalysts . It serves as a precursor for synthesizing bioactive molecules and functional materials, as evidenced by its role in ruthenium-catalyzed C–H alkylation reactions .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12-13/h2-8H,1H3 |
InChI Key |
WRDDECAIOZVXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one typically involves the condensation of pyrazole derivatives with substituted benzaldehydes. One common method includes the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with acetophenone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function .
Comparison with Similar Compounds
1-[3-Cyclohexyl-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one (6fa)
- Structural Difference : Incorporates a cyclohexyl group at the para position relative to the pyrazole ring.
- Synthesis : Prepared via ruthenium-catalyzed alkylation using bromocyclohexane, yielding 6fa alongside regioisomers (6fa’, 6fa’’) .
- Properties: Higher molecular weight (324.22 g/mol) compared to the parent compound (212.23 g/mol).
1-{3-[trans-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one (trans-6fk)
- Structural Difference : Features a bulky trans-4-(tert-butyl)cyclohexyl substituent.
- Synthesis : Achieved in 66% yield using trans-1-bromo-4-(tert-butyl)cyclohexane under similar catalytic conditions .
- Properties : Exhibits a distinct IR absorption at 1678 cm⁻¹ (C=O stretch), slightly shifted from the parent compound due to steric effects. Melting point (98–99°C) is higher than the parent’s, likely due to improved crystal packing from the rigid cyclohexyl group .
Heterocyclic Derivatives
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives
- Structural Difference : Contains an oxadiazole ring linked to the pyrazole-methyl group.
- Synthesis : Synthesized via nucleophilic substitution, with yields ranging from 58–68% .
- Properties : IR spectra show dual C=O stretches (~1710 cm⁻¹ for oxadiazole and ketone). The oxadiazole ring introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the parent compound .
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
- Structural Difference: Two pyrazole rings attached to a propanone core.
- Synthesis : Formed in 52% yield via Al₂O₃-mediated reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one .
- Properties : The additional pyrazole increases π-π stacking interactions, reflected in higher thermal stability (decomposition >250°C) compared to the parent compound .
Bioactive Analogues
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one (QD Series)
- Structural Difference : Piperazine and benzoyl substituents replace the pyrazole ring.
- Synthesis : Prepared via nucleophilic aromatic substitution, achieving >95% purity .
- Properties : These compounds exhibit dual histamine H3 receptor antagonism and antioxidant activity, contrasting with the parent compound’s lack of reported biological activity .
Chalcone Derivatives (e.g., (E)-1-(3-((4-Hydroxynaphthalen-1-yl)diazenyl)phenyl)ethan-1-one)
- Structural Difference : Azo and naphthol groups replace the pyrazole.
- Synthesis : Synthesized via diazo coupling, yielding EGFR/COX-2 dual inhibitors .
- Properties : The extended conjugation shifts UV-Vis absorbance to longer wavelengths (λmax ~450 nm), unlike the parent compound’s UV profile .
Comparative Data Tables
Table 1: Physical and Spectral Properties
Biological Activity
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one, also known as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyrazole moiety attached to a phenyl group and an ethanone functional group, which contribute to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- IUPAC Name: 1-(3-(1H-pyrazol-1-yl)phenyl)ethan-1-one
- Molecular Formula: C11H10N2O
- Molecular Weight: 186.21 g/mol
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and HeLa cells. For instance, one study reported an IC50 value of approximately 4.32 µM against A549 cells, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like cisplatin .
The mechanism of action for this compound appears to involve the disruption of microtubule assembly, which is crucial for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the vinblastine site on tubulin, further underscoring its potential as an anticancer agent .
Antimicrobial and Antifungal Activity
In addition to its anticancer properties, this compound has shown antimicrobial and antifungal activities. Preliminary studies indicate that it can inhibit the growth of various microbial strains, making it a candidate for further exploration in treating infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
A detailed study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The evaluation involved assessing cell viability using the MTT assay across multiple concentrations. The results indicated that this compound not only inhibited cancer cell proliferation but also induced apoptosis selectively in malignant cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
